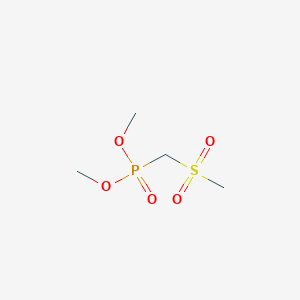![molecular formula C16H15FN4O B2626243 2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2326305-60-4](/img/structure/B2626243.png)
2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring and a fluoropyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1-(5-fluoropyrimidin-2-yl)piperidin-3-ol.
Benzoxazole Ring Formation: The benzoxazole ring is often formed through cyclization reactions involving o-aminophenol and carboxylic acid derivatives.
Coupling Reactions: The final step involves coupling the piperidine and benzoxazole rings through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Pharmaceutical Development: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis . The piperidine ring may interact with various receptors and enzymes, modulating their activity . These interactions contribute to the compound’s biological effects, including its potential anticancer and neuroprotective properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring, a piperidine ring, and a fluoropyrimidine moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound in scientific research and pharmaceutical development .
Propriétés
IUPAC Name |
2-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c17-12-8-18-16(19-9-12)21-7-3-4-11(10-21)15-20-13-5-1-2-6-14(13)22-15/h1-2,5-6,8-9,11H,3-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJAFSNBCYUTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2626162.png)












![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)
